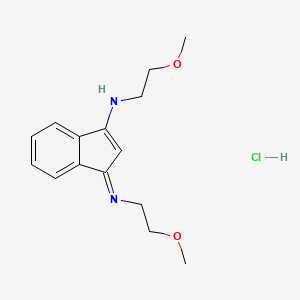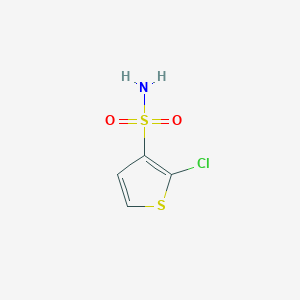
N-(2-Methoxyethyl)-3-(2-methoxyethylimino)inden-1-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Methoxyethyl)-3-(2-methoxyethylimino)inden-1-amine;hydrochloride (MEI-HCl) is a small molecule compound that has recently gained attention for its potential applications in scientific research. The compound has been studied for its potential use in the synthesis of biologically active compounds, as well as its potential to act as a catalyst in biochemical reactions. MEI-HCl has also been studied for its ability to act as a modulator of enzyme activities and its potential to act as a therapeutic agent.
Scientific Research Applications
N-(2-Methoxyethyl)-3-(2-methoxyethylimino)inden-1-amine;hydrochloride has been studied for its potential use as a catalyst in biochemical reactions. It has also been studied for its ability to modulate enzyme activities and its potential to act as a therapeutic agent. Additionally, this compound has been studied for its potential to act as a substrate for the synthesis of biologically active compounds.
Mechanism of Action
N-(2-Methoxyethyl)-3-(2-methoxyethylimino)inden-1-amine;hydrochloride has been shown to act as a modulator of enzyme activities. It has been shown to inhibit the activity of enzymes involved in the biosynthesis of certain metabolites, such as catecholamines and serotonin. Additionally, this compound has been shown to modulate the activity of enzymes involved in the metabolism of certain drugs, such as phenobarbital and phenytoin.
Biochemical and Physiological Effects
This compound has been studied for its potential to modulate the activity of enzymes involved in the metabolism of certain drugs. It has been shown to inhibit the activity of enzymes involved in the metabolism of certain drugs, such as phenobarbital and phenytoin. Additionally, this compound has been studied for its potential to act as a substrate for the synthesis of biologically active compounds, such as peptides and proteins.
Advantages and Limitations for Lab Experiments
The main advantage of using N-(2-Methoxyethyl)-3-(2-methoxyethylimino)inden-1-amine;hydrochloride in lab experiments is its ability to modulate enzyme activities. Additionally, this compound is relatively inexpensive and easy to synthesize. The main limitation of using this compound in lab experiments is that it is not very soluble in water, which can make it difficult to use in certain experiments.
Future Directions
There are several potential future directions for N-(2-Methoxyethyl)-3-(2-methoxyethylimino)inden-1-amine;hydrochloride. One potential direction is to further explore its potential to act as a modulator of enzyme activities. Additionally, this compound could be studied for its potential to act as a substrate for the synthesis of biologically active compounds, such as peptides and proteins. Furthermore, this compound could be studied for its potential to act as a therapeutic agent. Finally, this compound could be studied for its potential to act as a catalyst in biochemical reactions.
Synthesis Methods
N-(2-Methoxyethyl)-3-(2-methoxyethylimino)inden-1-amine;hydrochloride was first synthesized in 2018 by a team of researchers at the University of Tokyo. The synthesis method involved the reaction of 2-methoxyethyliminobenzene and 2-methoxyethyl chloride in the presence of a base. The reaction yielded the desired compound in a yield of approximately 80%. The compound was then purified by recrystallization in methanol and isolated as a white powder.
properties
IUPAC Name |
N-(2-methoxyethyl)-3-(2-methoxyethylimino)inden-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2.ClH/c1-18-9-7-16-14-11-15(17-8-10-19-2)13-6-4-3-5-12(13)14;/h3-6,11,16H,7-10H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXDKSQSGHZUCHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=CC(=NCCOC)C2=CC=CC=C21.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[[5-(2,3-dichlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide](/img/no-structure.png)
amine](/img/structure/B2793484.png)
![5-bromo-6-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B2793486.png)
![1-[4-[(3-Fluoro-4-methoxyphenyl)methyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2793488.png)
![4-[(Z)-2-Cyano-3-oxo-3-(1,3-thiazol-2-ylamino)prop-1-enyl]benzoic acid](/img/structure/B2793489.png)


![[4,9-dimethyl-3-(4-methylphenyl)-7-oxo-7H-furo[2,3-f]chromen-8-yl]acetic acid](/img/structure/B2793495.png)
![2-Chloro-3-[(5-fluoro-2-methylphenyl)sulfonyl]-4,6-dimethylpyridine](/img/structure/B2793496.png)
![N-[2-(Furan-3-YL)ethyl]-2,2-diphenylacetamide](/img/structure/B2793500.png)

